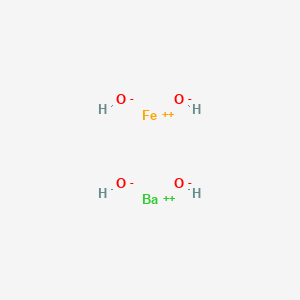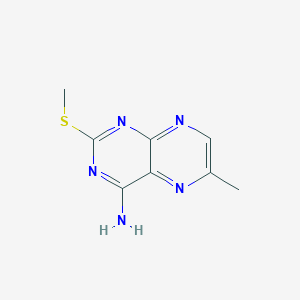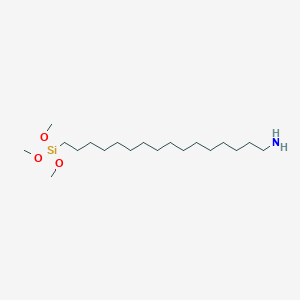
Benzene, 1,2,4,5-tetramethyl-3-(phenylethynyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,2,4,5-tetramethyl-3-(phenylethynyl)- is an aromatic hydrocarbon with a complex structure It consists of a benzene ring substituted with four methyl groups and a phenylethynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,2,4,5-tetramethyl-3-(phenylethynyl)- typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene is reacted with methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The phenylethynyl group can be introduced through a Sonogashira coupling reaction, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Types of Reactions:
Oxidation: Benzene, 1,2,4,5-tetramethyl-3-(phenylethynyl)- can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the phenylethynyl group, converting it to a phenylethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using palladium on carbon as a catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of phenylethyl derivatives.
Substitution: Formation of halogenated benzene derivatives.
Aplicaciones Científicas De Investigación
Benzene, 1,2,4,5-tetramethyl-3-(phenylethynyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of Benzene, 1,2,4,5-tetramethyl-3-(phenylethynyl)- involves its interaction with various molecular targets. The phenylethynyl group can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. The methyl groups can influence the compound’s hydrophobicity and its ability to penetrate biological membranes.
Comparación Con Compuestos Similares
Benzene, 1,2,4,5-tetramethyl-: Lacks the phenylethynyl group, making it less reactive in certain chemical reactions.
Benzene, 1,2,3,4-tetramethyl-: Different substitution pattern on the benzene ring, leading to different chemical properties.
Benzene, 1,2,3,5-tetramethyl-: Another isomer with distinct reactivity.
Propiedades
Número CAS |
148101-03-5 |
|---|---|
Fórmula molecular |
C18H18 |
Peso molecular |
234.3 g/mol |
Nombre IUPAC |
1,2,4,5-tetramethyl-3-(2-phenylethynyl)benzene |
InChI |
InChI=1S/C18H18/c1-13-12-14(2)16(4)18(15(13)3)11-10-17-8-6-5-7-9-17/h5-9,12H,1-4H3 |
Clave InChI |
WCQMSEHUKUGJFM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1C)C#CC2=CC=CC=C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Phenyl-5-(phenylethynyl)furo[3,2-b]pyridine](/img/structure/B12554429.png)
![Benzenamine, N,N-diphenyl-4-[2-(triethoxysilyl)ethyl]-](/img/structure/B12554432.png)
phosphane](/img/structure/B12554438.png)

![1-(Cyclohexylmethyl)-4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidine](/img/structure/B12554451.png)
![2,2-Dimethyl-N-[(1-oxo-1lambda~5~-pyridin-3-yl)methyl]propanamide](/img/structure/B12554454.png)

![3-(Furan-2-YL)-1-sulfanylidene-1H-cyclopenta[A]naphthalene-2-carbonitrile](/img/structure/B12554484.png)
![Octanoic acid, 8-[(2-pyridinylcarbonyl)amino]-](/img/structure/B12554492.png)
![3-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)prop-2-en-1-ol](/img/structure/B12554500.png)


![7-bromo-2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B12554517.png)
